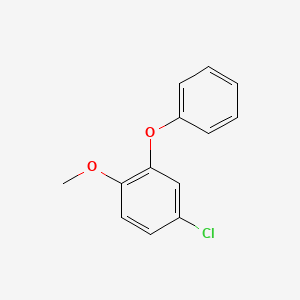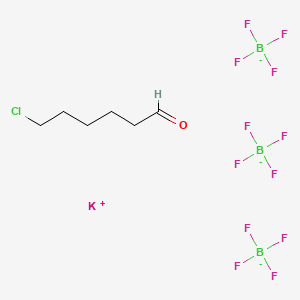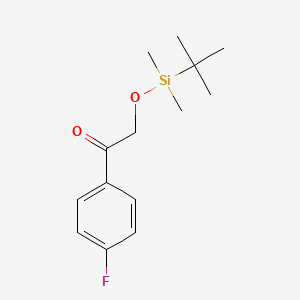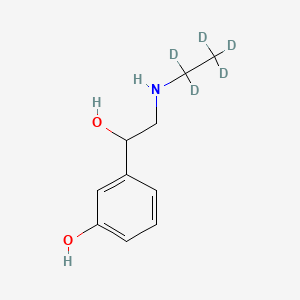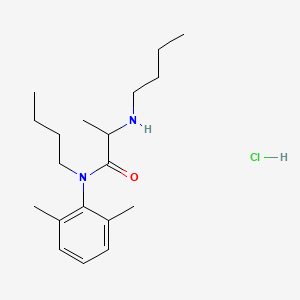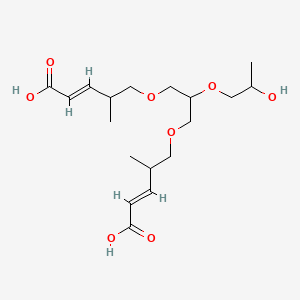
Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis- is a complex organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and an ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid derivatives typically involves the formation of the cyclopropane ring through cyclopropanation reactions. One common method is the reaction of diazo compounds with alkenes in the presence of metal catalysts such as iron porphyrin complexes . This reaction can be tailored to produce specific stereoisomers, including the cis- configuration.
Industrial Production Methods
Industrial production of cyclopropanecarboxylic acid derivatives often involves large-scale cyclopropanation reactions using diazo compounds and metal catalysts. The reaction conditions are optimized to maximize yield and purity, and the products are purified through techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Reduction of the ester group to alcohols using reducing agents.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products of these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and signaling molecules.
Medicine: Investigated for their potential therapeutic effects, including antiviral and anticancer properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of cyclopropanecarboxylic acid derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects. For example, some derivatives may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopropanecarboxylic acid, methyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
- Cyclopropanecarboxylic acid, 2-methylene-, methyl ester
Uniqueness
Cyclopropanecarboxylic acid, 2-((butylmethylamino)methyl)-1-phenyl-, ethyl ester, monohydrochloride, cis- is unique due to its specific structural features, including the cis- configuration and the presence of a butylmethylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
85467-56-7 |
|---|---|
Fórmula molecular |
C18H28ClNO2 |
Peso molecular |
325.9 g/mol |
Nombre IUPAC |
butyl-[[(1S,2R)-2-ethoxycarbonyl-2-phenylcyclopropyl]methyl]-methylazanium;chloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-4-6-12-19(3)14-16-13-18(16,17(20)21-5-2)15-10-8-7-9-11-15;/h7-11,16H,4-6,12-14H2,1-3H3;1H/t16-,18+;/m1./s1 |
Clave InChI |
GRCHBMOCWOXXEW-CLRXKPRGSA-N |
SMILES isomérico |
CCCC[NH+](C)C[C@H]1C[C@@]1(C2=CC=CC=C2)C(=O)OCC.[Cl-] |
SMILES canónico |
CCCC[NH+](C)CC1CC1(C2=CC=CC=C2)C(=O)OCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



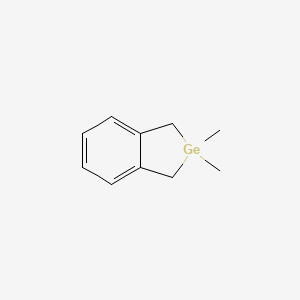
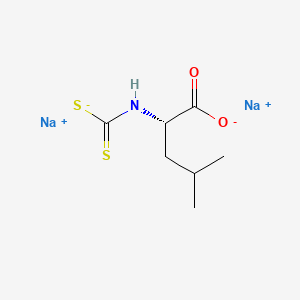

![3-[(Benzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B13789153.png)
